1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various receptors . For instance, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Related compounds have been studied for their adme properties . For instance, a group of 2-{alkyl}-1H-benzo[d]imidazoles and their derivatives were found to have certain ADME properties .
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various physiological processes .
Cellular Effects
Compounds with similar structures have been shown to influence cell function by interacting with alpha1-adrenergic receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to alpha1-adrenergic receptors, potentially leading to changes in gene expression and cellular function .
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-13-14-27-19-15-16(7-8-21-19)20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)26-2/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYNEBOFQOELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.